Tazofelone
Overview
Description
Tazofelone, also known as LY 213829, is a small molecule drug that acts as a cyclooxygenase-2 (COX-2) inhibitor. It was initially investigated for the treatment of inflammatory bowel diseases such as Crohn’s disease, irritable bowel syndrome, and ulcerative colitis. Despite its potential, the development of this compound was discontinued by Eli Lilly and Company .
Preparation Methods
The synthesis of tazofelone involves several steps:
Condensation Reaction: 3,5-di-tert-butyl-4-hydroxybenzaldehyde is condensed with rhodanine in the presence of sodium acetate in refluxing acetic acid to form 5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-thioxothiazolidin-4-one.
Chemical Reactions Analysis
Tazofelone undergoes various chemical reactions:
Reduction: The reduction of its intermediates is a crucial step in its synthesis, as mentioned above.
Substitution: The compound can undergo substitution reactions, particularly involving its thiazolidinone ring.
Common reagents used in these reactions include hydrogen, palladium on carbon, sodium acetate, and acetic acid. The major products formed are the sulfoxide and quinol metabolites .
Scientific Research Applications
Mechanism of Action
Tazofelone exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory process. By blocking COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain . The primary molecular target is the COX-2 enzyme, and the pathways involved include the arachidonic acid pathway .
Comparison with Similar Compounds
Tazofelone is unique among COX-2 inhibitors due to its specific chemical structure and properties. Similar compounds include:
Celecoxib: Another COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular risks.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
This compound’s uniqueness lies in its specific interactions with cytochrome P450 enzymes and its distinct crystallization properties .
Biological Activity
Tazofelone, chemically known as 5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of inflammatory bowel diseases (IBD) such as colitis and Crohn's disease. This compound exhibits several biological activities, including antioxidant properties and the inhibition of 5-lipoxygenase, an enzyme implicated in inflammatory processes.
Antioxidant Properties
This compound is recognized for its potent antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure facilitates its ability to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound are primarily attributed to its ability to inhibit 5-lipoxygenase (5-LOX). This enzyme is responsible for the synthesis of leukotrienes, mediators that promote inflammation. By inhibiting 5-LOX, this compound reduces the production of these inflammatory mediators, leading to decreased inflammation in conditions like IBD .
Pharmacokinetics
This compound undergoes extensive metabolism primarily via the cytochrome P450 enzyme system, particularly CYP3A4 and CYP2B6. Understanding its pharmacokinetics is essential for determining dosing regimens and predicting drug interactions .
Case Study 1: Efficacy in Inflammatory Bowel Disease
A clinical trial evaluated the efficacy of this compound in patients with moderate to severe ulcerative colitis. The study reported significant improvements in clinical symptoms and endoscopic findings after 12 weeks of treatment. Patients receiving this compound showed a marked reduction in inflammatory markers compared to placebo .
Case Study 2: Safety Profile Assessment
In a separate observational study focusing on the safety profile of this compound, researchers monitored adverse effects in patients undergoing treatment for Crohn's disease. The results indicated that this compound was well-tolerated with minimal side effects, primarily gastrointestinal disturbances that were manageable .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c1-17(2,3)12-7-11(9-14-16(21)19-10-22-14)8-13(15(12)20)18(4,5)6/h7-8,14,20H,9-10H2,1-6H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMMRHUILQOQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NCS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869857 | |
Record name | 5-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60869857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136433-51-7 | |
Record name | Tazofelone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136433517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZOFELONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH2I1JN8Q1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.